molecular formula C14H15NO2 B7470629 Methyl 2-(2,4-dimethylquinolin-3-yl)acetate

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate

Cat. No. B7470629
M. Wt: 229.27 g/mol
InChI Key: JCRVYQLBRQOBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA belongs to the class of quinoline derivatives and is known for its ability to interact with several biological targets. In

Mechanism of Action

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate interacts with several biological targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is beneficial in treating neurodegenerative diseases. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been found to modulate the activity of several receptors, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. These receptors play a crucial role in regulating neuronal function and are potential targets for treating neurological disorders.
Biochemical and Physiological Effects:
Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with several diseases. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been found to improve cognitive function and memory in animal studies. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been shown to possess antitumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has several advantages in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has a relatively low toxicity profile, making it safe for use in animal studies. However, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has some limitations. It is relatively unstable and can degrade over time, leading to a decrease in potency. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has shown promising results in several scientific research studies, and there are several future directions for its use. One potential direction is the development of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate could be used in combination with other drugs to enhance their efficacy. Further studies are also needed to explore the potential of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate in treating inflammatory diseases and cancer. Finally, future research could focus on developing more stable and soluble forms of Methyl 2-(2,4-dimethylquinolin-3-yl)acetate to improve its efficacy and ease of administration.

Synthesis Methods

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate can be synthesized through several methods, including the reaction of 2,4-dimethylquinoline with methyl bromoacetate in the presence of a base or the reaction of 2,4-dimethylquinoline with methyl chloroacetate in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions and the method used for purification.

Scientific Research Applications

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has shown promising results in several scientific research studies. It has been found to possess antibacterial, antifungal, and antitumor properties. Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-(2,4-dimethylquinolin-3-yl)acetate has been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

properties

IUPAC Name

methyl 2-(2,4-dimethylquinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-11-6-4-5-7-13(11)15-10(2)12(9)8-14(16)17-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVYQLBRQOBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-dimethylquinolin-3-yl)acetate

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